molecular formula C15H20Cl2N2O2 B13590421 Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B13590421
M. Wt: 331.2 g/mol
InChI Key: LDSCRLWSWHLDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethylformamide or methanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3

InChI Key

LDSCRLWSWHLDDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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